molecular formula C11H20N2O2 B15286600 tert-Butyl (1-cyano-3-methylbutyl)carbamate

tert-Butyl (1-cyano-3-methylbutyl)carbamate

Cat. No.: B15286600
M. Wt: 212.29 g/mol
InChI Key: ZTELWEIFTFYNJS-UHFFFAOYSA-N
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Description

(S)-tert-Butyl (1-cyano-3-methylbutyl)carbamate is an organic compound with the molecular formula C11H20N2O2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl (1-cyano-3-methylbutyl)carbamate typically involves the reaction of (S)-1-cyano-3-methylbutylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve a solvent like dichloromethane and are conducted at low temperatures to maintain the integrity of the chiral center.

Industrial Production Methods

In an industrial setting, the production of (S)-tert-Butyl (1-cyano-3-methylbutyl)carbamate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl (1-cyano-3-methylbutyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to amines or other reduced forms.

    Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(S)-tert-Butyl (1-cyano-3-methylbutyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl (1-cyano-3-methylbutyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby inhibiting their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (S)-Benzyl (1-cyano-3-methylbutyl)carbamate
  • (S)-Methyl (1-cyano-3-methylbutyl)carbamate
  • (S)-Ethyl (1-cyano-3-methylbutyl)carbamate

Uniqueness

(S)-tert-Butyl (1-cyano-3-methylbutyl)carbamate is unique due to its specific tert-butyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

tert-butyl N-(1-cyano-3-methylbutyl)carbamate

InChI

InChI=1S/C11H20N2O2/c1-8(2)6-9(7-12)13-10(14)15-11(3,4)5/h8-9H,6H2,1-5H3,(H,13,14)

InChI Key

ZTELWEIFTFYNJS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C#N)NC(=O)OC(C)(C)C

Origin of Product

United States

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